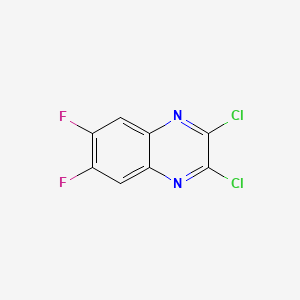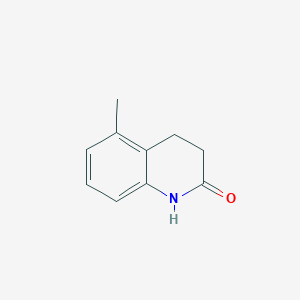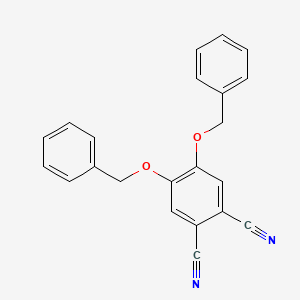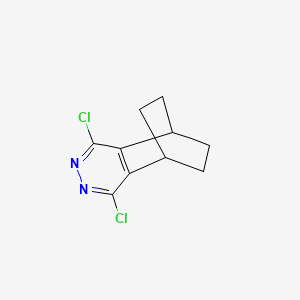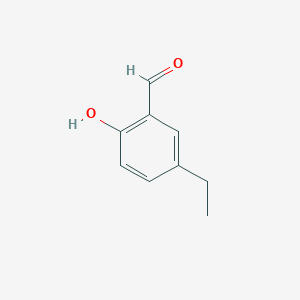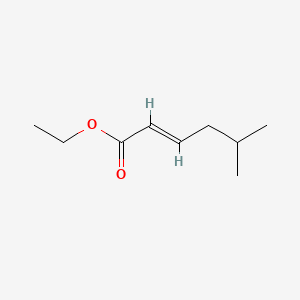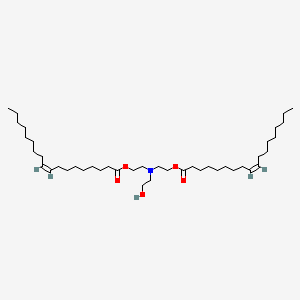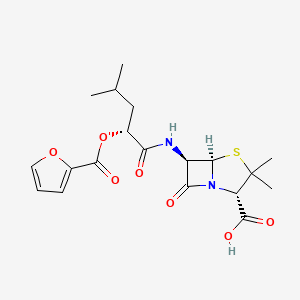
Furbucillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furbucillin is a semi-synthetic penicillin derivative known for its potent antibacterial properties. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The compound is characterized by its ability to bind strongly to penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furbucillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those used in laboratory settings. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Furbucillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted penicillin derivatives.
Wissenschaftliche Forschungsanwendungen
Furbucillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of beta-lactam antibiotics.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Investigated for its potential to treat multi-drug resistant bacterial infections.
Industry: Used in the development of new antibacterial agents and in quality control processes for antibiotic production
Wirkmechanismus
Furbucillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are enzymes involved in the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further enhancing its bactericidal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: The parent compound from which Furbucillin is derived.
Ampicillin: Another semi-synthetic penicillin with a broader spectrum of activity.
Piperacillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its strong binding affinity to multiple penicillin-binding proteins and its high activity against Gram-negative bacteria. Its dual mechanism of action, involving both cell wall synthesis inhibition and protein synthesis interference, sets it apart from other penicillin derivatives .
Eigenschaften
CAS-Nummer |
54340-65-7 |
|---|---|
Molekularformel |
C19H24N2O7S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)/t11-,12-,13+,16-/m1/s1 |
InChI-Schlüssel |
FRUAVHAXMXYUGM-NFFDBFGFSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |
SMILES |
CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)
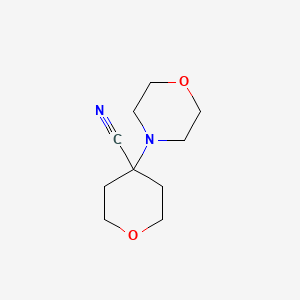
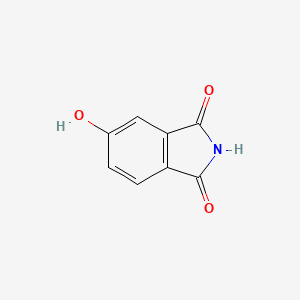

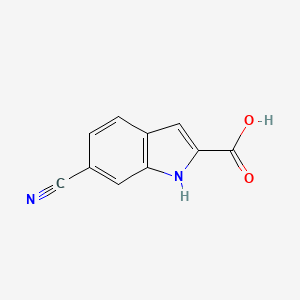

![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)
